molecular formula C8H7NOS B1331901 6-Methyl-1,3-benzoxazole-2-thiol CAS No. 23417-29-0

6-Methyl-1,3-benzoxazole-2-thiol

Cat. No.: B1331901
CAS No.: 23417-29-0
M. Wt: 165.21 g/mol
InChI Key: NUMDWMDMUXZMHA-UHFFFAOYSA-N
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Description

6-Methyl-1,3-benzoxazole-2-thiol is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring The presence of a thiol group at the 2-position and a methyl group at the 6-position makes this compound unique

Mechanism of Action

Target of Action

6-Methyl-1,3-benzoxazole-2-thiol, like other benzoxazole derivatives, is known to target various enzymes or proteins that are involved in the pathway of disease formation and proliferation . These targets can include DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases . These proteins play crucial roles in cellular processes such as DNA replication, signal transduction, gene expression, inflammation, and neural signaling.

Mode of Action

The planar structure of the benzoxazole scaffold allows efficient interaction with biological targets . The benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . This interaction can lead to the inhibition or modulation of the target proteins, resulting in therapeutic effects.

Pharmacokinetics

The compound’s lipophilicity and water solubility, which are key factors influencing absorption, distribution, metabolism, and excretion (adme) properties, have been noted . These properties can impact the compound’s bioavailability, determining how much of the drug reaches its site of action.

Result of Action

Benzoxazole derivatives, including this compound, have been reported to exhibit a wide range of biological activities . These include antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . The specific molecular and cellular effects of this compound would depend on its specific targets and the pathways they are involved in.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues. For instance, the reaction between 2-aminophenol and thiourea to produce benzoxazole-2-thiol, a precursor to this compound, was carried out at 200 °C , indicating that high temperatures may be required for certain reactions involving this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,3-benzoxazole-2-thiol typically involves the cyclization of 2-aminophenol with appropriate reagents. One common method is the reaction of 2-aminophenol with carbon disulfide and methyl iodide under basic conditions to form the desired benzoxazole derivative . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone, followed by cyclization under reflux conditions .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are employed to improve reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,3-benzoxazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction of the oxazole ring can lead to the formation of dihydrobenzoxazole derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methyl-1,3-benzoxazole-2-thiol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound without the thiol and methyl groups.

    2-Mercaptobenzoxazole: Similar structure but lacks the methyl group.

    6-Methylbenzoxazole: Lacks the thiol group.

Uniqueness

6-Methyl-1,3-benzoxazole-2-thiol is unique due to the presence of both the thiol and methyl groups, which confer distinct chemical reactivity and biological activity. The thiol group enhances its ability to form disulfide bonds, while the methyl group can influence its lipophilicity and interaction with biological targets .

Properties

IUPAC Name

6-methyl-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMDWMDMUXZMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359443
Record name 6-Methylbenzoxazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23417-29-0
Record name 23417-29-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332173
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methylbenzoxazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-1,3-benzoxazole-2-thiol
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Synthesis routes and methods

Procedure details

A mixture of 6-amino-m-cresol (593.7 mg, 4.82 mmol) and potassium O-ethyl xanthate (850 mg, 5.30 mmol) in pyridine (10 mL) was stirred and heated to reflux for 2 h. It was cooled to rt, poured into a mixture of ice-water (40 mL), and concentrated HCl (4 mL). The solid was collected, washed with water, and dried in the hood overnight and then in a vacuum oven at 45° C. for 3 h. The product 6-methyl-1,3-benzoxazole-2(3H)-thione was obtained as beige powder (735 mg, yield 92.3%). 1H NMR (300 MHz, DMSO-d6) δ 7.10 (s, 1 H), 7.03 (d, 2 H), 2.42 (s, 3H); LC-MS ret. time 2.37 min (method 2), m/z 166.0 (MH+).
Quantity
593.7 mg
Type
reactant
Reaction Step One
Quantity
850 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Yield
92.3%

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